N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid
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Overview
Description
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid is a chemical compound with the molecular formula C10H16N2O2. This compound is known for its unique structure, which includes a dimethylamino group and a but-2-ynyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide typically involves the reaction of dimethylamine with but-2-yne and acetamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and a pressure of 1-2 atm.
Industrial Production Methods
In industrial settings, the production of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor at a controlled rate, and the reaction is monitored to ensure optimal yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)butyric acid hydrochloride
- N-(4-(dimethylamino)but-2-yn-1-yl)-2,2-diphenylacetamide
Uniqueness
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both a dimethylamino group and a but-2-ynyl group. These features confer distinct chemical properties and reactivity, making it valuable in various research applications.
Properties
CAS No. |
3854-06-6 |
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Molecular Formula |
C11H18N2O5 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid |
InChI |
InChI=1S/C9H16N2O.C2H2O4/c1-9(12)11(4)8-6-5-7-10(2)3;3-1(4)2(5)6/h7-8H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
BNYJYLAOVNFHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC#CCN(C)C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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